Ethyl 2-(1-hydroxycyclohexyl)butanoate
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Overview
Description
Ethyl 2-(1-hydroxycyclohexyl)butanoate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in the flavor and fragrance industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-hydroxycyclohexyl)butanoate typically involves the esterification of 2-(1-hydroxycyclohexyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-(1-hydroxycyclohexyl)butanoic acid+ethanolH2SO4ethyl 2-(1-hydroxycyclohexyl)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Enzymatic catalysis using lipases can also be employed for a more environmentally friendly approach, as enzymes can operate under milder conditions and reduce the need for harsh chemicals .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-hydroxycyclohexyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(1-hydroxycyclohexyl)butanoic acid and ethanol.
Reduction: Reduction of the ester can be achieved using reagents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Oxidation: The hydroxy group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3).
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Hydrolysis: 2-(1-hydroxycyclohexyl)butanoic acid and ethanol.
Reduction: 2-(1-hydroxycyclohexyl)butanol.
Oxidation: 2-(1-oxocyclohexyl)butanoate.
Scientific Research Applications
Ethyl 2-(1-hydroxycyclohexyl)butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ethyl 2-(1-hydroxycyclohexyl)butanoate primarily involves its hydrolysis to release 2-(1-hydroxycyclohexyl)butanoic acid and ethanol. The hydroxy group on the cyclohexyl ring can participate in hydrogen bonding and other interactions with biological targets, potentially leading to antimicrobial or other bioactive effects. The ester linkage allows for controlled release of active compounds in drug delivery applications .
Comparison with Similar Compounds
Ethyl 2-(1-hydroxycyclohexyl)butanoate can be compared with other esters such as:
Ethyl butanoate: Known for its fruity aroma and used extensively in the flavor industry.
Methyl butanoate: Similar to ethyl butanoate but with a slightly different aroma profile.
Ethyl 2-(1-hydroxycyclopentyl)butanoate: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring, leading to different chemical and physical properties.
Biological Activity
Ethyl 2-(1-hydroxycyclohexyl)butanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, including antimicrobial, nematicidal, and other relevant activities, supported by research findings and case studies.
Chemical Structure and Properties
This compound is an ester with the chemical formula C10H18O3. Its structure features a cyclohexanol moiety, which is significant for its biological properties. The compound is classified under alicyclic esters, which are known for various biological activities.
1. Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, compounds such as (+)-tanikolide have shown strong toxicity against various pathogens, including Candida albicans and Staphylococcus aureus . Although specific data on this compound's direct antimicrobial activity is limited, its structural analogs suggest potential efficacy in this domain.
2. Nematicidal Activity
A significant area of research involves the nematicidal properties of esters similar to this compound. A study focusing on volatile metabolites from Brevundimonas diminuta demonstrated that various ester compounds exhibited strong nematicidal activity against Meloidogyne javanica, a root-knot nematode .
Table 1: Nematicidal Activity of Ester Compounds
Compound | Mortality of M. javanica (%) at 24h |
---|---|
Butyl butanoate | 93.75 ± 0.02 |
Ethyl pent-4-enoate | 82.38 ± 0.01 |
Methyl 3-methylbutanoate | 85.82 ± 0.01 |
Ethyl 4-methylpentanoate | 95.69 ± 0.01 |
Ethyl 2-methylbutanoate | 75.51 ± 0.01 |
These findings indicate that ethyl esters have considerable potential as biocontrol agents against nematodes, which could be extrapolated to predict similar activity for this compound.
3. Detoxification Pathways
The detoxification mechanisms for alicyclic esters like this compound involve reduction and conjugation processes in the liver . The compound is likely metabolized through reduction of the ketone functional group followed by glucuronic acid conjugation, facilitating excretion via urine.
Case Studies
In a recent case study examining the biological activity of several ester compounds, ethyl pent-4-enoate was highlighted for its potent nematicidal effects . While direct studies on this compound are scarce, the similarities in structure suggest it may possess analogous properties worth investigating further.
Properties
CAS No. |
51632-39-4 |
---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxycyclohexyl)butanoate |
InChI |
InChI=1S/C12H22O3/c1-3-10(11(13)15-4-2)12(14)8-6-5-7-9-12/h10,14H,3-9H2,1-2H3 |
InChI Key |
CPCOUDFALHSPMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)C1(CCCCC1)O |
Origin of Product |
United States |
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